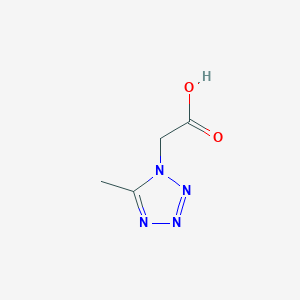

(5-methyl-1H-tetrazol-1-yl)acetic acid

描述

Significance of Tetrazole Scaffold in Chemical Biology and Medicinal Chemistry

The tetrazole scaffold, a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, is a privileged structure in medicinal chemistry and chemical biology. beilstein-journals.orgnih.gov Although not found in nature, its unique physicochemical properties have drawn significant attention from researchers. beilstein-journals.org A primary reason for its importance is its function as a bioisostere of the carboxylic acid group. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.

The 5-substituted-1H-tetrazole moiety has acidity (pKa ≈ 4.5–4.9) comparable to that of carboxylic acids (pKa ≈ 4.2–4.5), allowing it to exist in an ionized state at physiological pH. beilstein-journals.org This similarity in acidity and the planar structure of the tetrazole ring enables it to mimic the interactions of a carboxylate group with biological receptors, such as forming strong electrostatic and hydrogen bonds. beilstein-journals.org The tetrazole ring is found in over 20 FDA-approved drugs, demonstrating its broad applicability in treating a variety of conditions, including hypertension, bacterial infections, and asthma. beilstein-journals.orgnih.gov

One of the most successful examples of this bioisosteric replacement is the antihypertensive drug losartan, where a tetrazole group replaces a carboxylic acid, leading to improved pharmacological properties. beilstein-journals.orgresearchgate.net Compared to the corresponding carboxylates, tetrazolate anions are generally more lipophilic, which can enhance membrane permeability and bioavailability. researchgate.net Furthermore, the tetrazole ring is metabolically stable and resistant to many biological degradation pathways, which can lead to a longer duration of action for drugs containing this scaffold. nih.gov The diverse pharmacological activities associated with tetrazole derivatives include antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. nih.govajgreenchem.com

Rationale for Research on (5-Methyl-1H-tetrazol-1-yl)acetic Acid Derivatives

The compound this compound serves as a valuable scaffold for the development of new therapeutic agents. The rationale for synthesizing and studying its derivatives is rooted in the established principles of bioisosterism and the proven track record of tetrazole-containing compounds in medicine. The core structure combines the key features of a metabolically stable tetrazole ring with an acetic acid side chain, providing a versatile platform for molecular modification.

Research into derivatives of this scaffold is driven by the aim of discovering novel compounds with specific pharmacological activities, particularly in the areas of anti-inflammatory and antimicrobial agents. nih.govresearchgate.net The acetic acid portion of the molecule is a key site for chemical modification. By converting the carboxylic acid to various esters, amides, or by coupling it with other molecules, researchers can systematically alter the compound's properties, such as solubility, lipophilicity, and ability to interact with specific biological targets.

For instance, the synthesis of amide derivatives is a common strategy to explore new chemical space and identify compounds with enhanced biological activity. This approach is based on the hypothesis that forming an amide linkage with different amines can lead to derivatives that fit more effectively into the active sites of target enzymes or receptors.

The pursuit of new anti-inflammatory agents is a significant driver for research in this area. Tetrazole derivatives have been shown to possess anti-inflammatory properties, and modifying the this compound core is a strategy to develop novel non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netcdnsciencepub.com Similarly, the tetrazole nucleus is a component of several known antimicrobial agents, and new derivatives are synthesized to combat bacterial and fungal infections, including those caused by resistant strains. ajgreenchem.comresearchgate.net

The tables below present findings from studies on related tetrazole derivatives, illustrating the potential for developing potent therapeutic agents from this class of compounds.

Table 1: Anti-inflammatory Activity of Tetrazole Derivatives This table showcases the anti-inflammatory effects of tetrazole compounds in a carrageenan-induced rat paw edema model, a standard method for evaluating potential anti-inflammatory drugs. The percentage of edema inhibition indicates the compound's effectiveness in reducing inflammation compared to a control group.

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Tetrazole Derivative 1 | 50 | 45.5% |

| Tetrazole Derivative 2 | 100 | 58.2% |

| Phenylbutazone (Standard) | 100 | 62.1% |

| Data is representative of findings for tetrazole-based anti-inflammatory agents and is derived from principles discussed in cited literature. researchgate.net |

Table 2: Antimicrobial Activity of Tetrazole Derivatives (Minimum Inhibitory Concentration - MIC) This table displays the Minimum Inhibitory Concentration (MIC) for representative tetrazole derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |

| Tetrazole-Indole Hybrid A | 32 | 64 | 128 |

| Tetrazole-Indole Hybrid B | 16 | 32 | 64 |

| Fusidic Acid (Standard) | 8 | - | - |

| Fluconazole (Standard) | - | - | 16 |

| This data is illustrative of research into the antimicrobial properties of tetrazole derivatives as described in the cited sources. ajgreenchem.comresearchgate.net |

Strategies for Tetrazole Ring Formation

The formation of the tetrazole ring is a critical step in the synthesis of this compound. Various methods have been developed for this purpose, with the [3+2] cycloaddition reaction being the most prominent.

[3+2] Cycloaddition Reactions of Azides with Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a widely employed and efficient method for the synthesis of 5-substituted-1H-tetrazoles. acs.orgnih.govsemanticscholar.org In the context of synthesizing the precursor for this compound, this reaction involves the cycloaddition of sodium azide (NaN₃) with acetonitrile (B52724) (CH₃CN) to form 5-methyl-1H-tetrazole.

This reaction is typically catalyzed by a variety of reagents to enhance its efficiency and yield. A range of catalysts, including metal salts and supported acids, have been explored for this transformation. The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis. For instance, the use of triethylamine as a solvent and triethylamine hydrochloride as a catalyst has been reported to produce 5-methyltetrazole (B45412) in yields exceeding 98%. mdpi.com Other catalytic systems, such as zinc salts (e.g., ZnBr₂), have also been shown to be effective, particularly in aqueous media, offering a more environmentally friendly approach. mdpi.com More recent methods have utilized catalysts like NiFe₂O₄, Cu(II)-NaY zeolite, or CuO/aluminosilicate in DMF, achieving yields of up to 99%. mdpi.com

| Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triethylamine/Triethylamine hydrochloride | 90°-160° C | >98 | mdpi.com |

| ZnBr₂/Water | Optimized conditions | High | mdpi.com |

| NiFe₂O₄/DMF | Not specified | Up to 99 | mdpi.com |

| Cu(II)-NaY zeolite/DMF | Not specified | Up to 99 | mdpi.com |

| CuO/aluminosilicate/DMF | Not specified | Up to 99 | mdpi.com |

| Cobalt(II) complex/DMSO | 110 °C, 12 h | 99 | acs.org |

Alternative Cyclization Approaches (e.g., Hydrazine (B178648) Derivatives with Carbonyl Compounds)

An alternative and historically significant method for the formation of the 5-methyltetrazole ring involves the use of hydrazine derivatives. The first reported synthesis of 5-methyltetrazole in 1933 by Oberhummer utilized the diazotization of acetimidohydrazide with ethyl nitrate. mdpi.com Acetimidohydrazide is a derivative of hydrazine and a carbonyl-containing compound (in this case, an imide derived from acetic acid). This method, while older, demonstrates the feasibility of constructing the tetrazole ring from non-nitrile precursors. The reaction proceeds through the formation of an intermediate that cyclizes to the stable tetrazole ring.

Functionalization at the N1-Position: Acetic Acid Moiety Introduction

Once the 5-methyl-1H-tetrazole ring is formed, the next crucial step is the introduction of the acetic acid group at the N1 position. This is typically achieved through a two-step process involving the alkylation of the tetrazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Condensation Reactions

The term "condensation reaction" in this context can be broadly interpreted to include the alkylation of the 5-methyl-1H-tetrazole with a suitable reagent bearing the acetic acid ester moiety. A common and effective method is the N-alkylation with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate (B1199739). researchgate.netchempap.org This reaction is typically carried out in the presence of a base, which deprotonates the tetrazole ring, forming a tetrazolate anion that then acts as a nucleophile.

The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is influenced by factors such as the nature of the substituent at the C5-position, the alkylating agent, the solvent, and the reaction temperature. researchgate.net For the synthesis of this compound, the desired product is the N1-alkylated isomer.

| Reactants | Base/Solvent | Product | Reference |

|---|---|---|---|

| 5-Substituted-1H-tetrazole, Ethyl chloroacetate | Not specified | Pyrazolyl tetrazole acetic acid esters | researchgate.net |

| 5-(5-bromo-2-furyl)-lH-tetrazole, Ethyl bromoacetate | Not specified | Mixture of N1 and N2 isomers | chempap.org |

Esterification and Hydrolysis Pathways

The product of the N-alkylation reaction is ethyl (5-methyl-1H-tetrazol-1-yl)acetate. To obtain the final carboxylic acid, this ester must be hydrolyzed. The hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org

Basic hydrolysis, also known as saponification, is a common method where the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. chemguide.co.ukresearchgate.net This reaction is irreversible and typically gives high yields of the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired this compound. chemguide.co.uk

Acid-catalyzed hydrolysis is an alternative method, where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemguide.co.uk

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Ethyl (5-methyl-1H-tetrazol-1-yl)acetate | 1. NaOH (aq) 2. HCl (aq) | This compound | Irreversible, high yield | chemguide.co.ukresearchgate.net |

| Ethyl (5-methyl-1H-tetrazol-1-yl)acetate | H₂O, H⁺ (catalyst) | This compound | Reversible, requires excess water | libretexts.org |

Methyl Group Installation at the C5-Position

The installation of the methyl group at the C5 position of the tetrazole ring is most commonly and efficiently achieved by selecting the appropriate starting material for the ring formation reaction. As detailed in section 2.1.1, the use of acetonitrile (CH₃CN) as the nitrile component in the [3+2] cycloaddition with an azide directly incorporates the methyl group at the 5-position of the resulting tetrazole ring. mdpi.com This approach is highly convergent and avoids the need for a separate C-methylation step on a pre-formed tetrazole ring, which can be challenging and may lead to side reactions. The reaction of acetonitrile with sodium azide in the presence of a suitable catalyst provides a direct and high-yielding route to 5-methyl-1H-tetrazole, the key precursor for the subsequent N-alkylation step. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyltetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGRTPHVXPNNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408105 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-55-5 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1h Tetrazol 1 Yl Acetic Acid and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Tautomerism

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure and bonding within (5-methyl-1H-tetrazol-1-yl)acetic acid. The tetrazole ring and its substituents exhibit characteristic vibrational modes that serve as structural fingerprints.

Detailed analysis of the vibrational spectra allows for the identification of key functional groups. The carboxylic acid moiety is readily identified by a strong C=O stretching vibration, typically observed in the region of 1700-1750 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers in the solid state. The C-O stretch and O-H bend are also present at lower frequencies.

The tetrazole ring itself has several characteristic vibrations. These include ring stretching modes, often coupled C=N and N=N vibrations, which typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The N-N=N group vibration is often cited as appearing between 1236-1289 cm⁻¹. researchgate.net Vibrations corresponding to the cyclic structure of the tetrazole are found in the 900-1100 cm⁻¹ range. researchgate.net The methyl group attached to C5 gives rise to characteristic symmetric and asymmetric C-H stretching and bending modes.

Vibrational spectroscopy is also a powerful tool for investigating the potential for tautomerism in tetrazole systems. nih.govwikipedia.org While the parent 1H-tetrazole can exist in equilibrium with its 2H-tautomer, N-alkylation, as in this compound, locks the structure into a specific isomeric form. wikipedia.org In the crystalline phase, tetrazole exists in its 1H-tautomeric form. ualg.pt The absence of bands corresponding to an N-H vibration, which would be prominent in a 5-substituted 1H-tetrazole, confirms the N1-substitution of the acetic acid group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Assignment for this compound |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Present |

| C-H Stretch (Methyl/Methylene) | 2850 - 3000 | Present |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Present |

| C=N / N=N Ring Stretch | 1400 - 1600 | Present |

| C-H Bend (Methyl/Methylene) | 1350 - 1470 | Present |

| N-N=N Asymmetric Stretch | 1230 - 1290 | Present |

| Tetrazole Ring Vibrations | 900 - 1100 | Present |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomerism

NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution, providing definitive information on the connectivity of atoms and the distinction between potential isomers.

The proton NMR spectrum of this compound is relatively simple and highly informative. It is expected to display three distinct signals corresponding to the three types of proton environments in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically >10 ppm. Its position is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

Methylene (B1212753) Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons of the acetic acid group is expected. Due to the electron-withdrawing nature of the adjacent tetrazole ring and carboxylic acid group, this signal would appear in the deshielded region, likely between 5.0 and 5.5 ppm.

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group attached to C5 of the tetrazole ring would be observed further upfield, typically in the range of 2.4-2.7 ppm.

The integration of these signals would be in a 1:2:3 ratio, confirming the proton count for each group. The absence of a signal for a proton attached to the tetrazole ring (C5-H), which would typically appear above 8.5 ppm, confirms the 5-methyl substitution. researchgate.net

| Proton Group | Multiplicity | Expected Chemical Shift (δ, ppm) | Relative Integration |

| -COOH | Singlet (broad) | > 10 | 1H |

| -CH₂- | Singlet | ~ 5.0 - 5.5 | 2H |

| -CH₃ | Singlet | ~ 2.4 - 2.7 | 3H |

The ¹³C-NMR spectrum provides a complete map of the carbon framework. For this compound, four distinct carbon signals are expected:

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing far downfield, typically in the range of 165-175 ppm.

Tetrazole Ring Carbon (C5): The C5 carbon, being part of the heterocyclic aromatic system and bonded to a methyl group and three nitrogen atoms, is also significantly deshielded, with a characteristic chemical shift around 150-155 ppm. growingscience.com

Methylene Carbon (-CH₂-): The methylene carbon, situated between the N1 atom of the tetrazole ring and the carbonyl carbon, is expected to resonate in the range of 45-55 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon in the molecule, appearing at a high-field chemical shift, typically between 10-15 ppm.

Critically, the chemical shift of the C5 carbon is a key indicator for distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers. The C5 resonance of 2,5-isomers is known to appear at a significantly higher frequency (9-12 ppm downfield) compared to their 1,5-isomer counterparts. ipb.pt

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C OOH | ~ 165 - 175 |

| C 5 (Tetrazole) | ~ 150 - 155 |

| -C H₂- | ~ 45 - 55 |

| -C H₃ | ~ 10 - 15 |

Nitrogen NMR spectroscopy provides direct information about the electronic environment of the four nitrogen atoms within the tetrazole ring. While ¹⁴N NMR is possible, its signals are often significantly broadened due to quadrupolar interactions, making ¹⁵N NMR the preferred method for high-resolution studies. huji.ac.il

Due to the low natural abundance of ¹⁵N, experiments can be time-consuming, but techniques like ¹H-¹⁵N heteronuclear multiple bond correlation (HMBC) can be used to assign the nitrogen signals by correlating them to nearby protons (in this case, the -CH₂- and -CH₃ protons). For 1-substituted tetrazoles, a consistent shielding order has been established through experimental and computational studies: N1 ≫ N4 > N2 > N3. acs.orgconicet.gov.ar

N1: Being directly bonded to the alkyl substituent and part of a pyrrole-type environment, it is the most shielded nitrogen.

N4: This nitrogen is adjacent to the substituted N1 and is the second most shielded.

N2 and N3: These pyridine-type nitrogens are the most deshielded, with N3 typically being the furthest downfield.

This distinct pattern of chemical shifts provides unequivocal confirmation of the 1,5-disubstituted structure of this compound.

| Nitrogen Atom | Expected Shielding Order |

| N1 | Most Shielded |

| N4 | Shielded |

| N2 | Deshielded |

| N3 | Most Deshielded |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HR-MS)

High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of its molecular ion. The exact monoisotopic mass for C₄H₆N₄O₂ is 142.0491 Da. uni.lu

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that offer structural clues. The fragmentation of tetrazoles is highly influenced by the electronic nature of their substituents. nih.gov A hallmark fragmentation pathway for virtually all tetrazole derivatives is the extrusion of a molecule of dinitrogen (N₂), a stable neutral loss of 28 Da. nih.govresearchgate.net

For this compound, several key fragmentation pathways can be predicted:

Loss of Dinitrogen: The molecular ion ([M]⁺˙) can readily lose N₂ to form a fragment at m/z 114.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can occur, yielding a fragment at m/z 98.

Loss of Carboxyl Radical: Cleavage of the C-C bond can lead to the loss of the carboxyl radical (•COOH, 45 Da), resulting in a fragment at m/z 97.

Cleavage of the N-CH₂ Bond: Scission of the bond between the tetrazole ring and the acetic acid side chain can lead to fragments corresponding to the 5-methyltetrazole (B45412) ring and the acetic acid moiety.

These fragmentation pathways, often occurring in sequence, provide a complex but interpretable mass spectrum that supports the proposed molecular structure.

| Fragment Ion | Proposed Neutral Loss | Expected m/z |

| [C₄H₆N₄O₂]⁺˙ (M⁺˙) | - | 142 |

| [C₄H₆N₂O₂]⁺˙ | N₂ | 114 |

| [C₃H₆N₄]⁺˙ | CO₂ | 98 |

| [C₃H₅N₄]⁺ | •COOH | 97 |

Single Crystal X-Ray Diffraction for Solid-State Molecular and Crystal Structure

Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The analysis would be expected to confirm the planarity of the five-membered tetrazole ring, a characteristic feature of its aromaticity. mdpi.com The bond lengths within the ring (C5-N1, N1-N2, N2-N3, N3-N4, N4-C5) would be consistent with those reported for other 1,5-disubstituted tetrazoles, showing partial double bond character throughout the ring.

| Structural Feature | Expected Observation |

| Molecular Geometry | |

| Tetrazole Ring | Planar or near-planar |

| Bond Lengths | |

| N-N | ~ 1.30 - 1.37 Å |

| C-N | ~ 1.32 - 1.35 Å |

| Intermolecular Interactions | |

| Hydrogen Bonding | Strong O-H···O dimers via carboxylic acids |

| Crystal Packing | Potential for C-H···N interactions and π-stacking |

Computational and Theoretical Investigations of 5 Methyl 1h Tetrazol 1 Yl Acetic Acid

Tautomeric Equilibria and Isomerization Pathways

The tetrazole ring is subject to tautomerism, a phenomenon that significantly influences its chemical and physical properties. The position of the annular proton defines the specific tautomeric form.

(5-methyl-1H-tetrazol-1-yl)acetic acid can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The equilibrium between these forms is highly sensitive to the surrounding environment, such as the physical phase and the polarity of the solvent.

Crystal Phase: In the solid state, experimental and theoretical studies on the parent compound, TAA, show that it exists exclusively as the 1H-tautomer. researchgate.netresearchgate.net This preference is often driven by intermolecular interactions, such as hydrogen bonding, which stabilize the 1H form in the crystal lattice.

Solution Phase: In polar solvents, the 1H tautomer is also found to be predominant. researchgate.net The solvent molecules can stabilize this form through dipole-dipole interactions and hydrogen bonding.

Gas Phase: In contrast, studies of monomers isolated in cryogenic matrices, which mimic the gas phase, reveal the presence of both 1H- and 2H-tautomers in comparable amounts. researchgate.netresearchgate.net For many 5-substituted tetrazoles, particularly those with electron-donating substituents like the methyl group, the 2H tautomer is often thermodynamically more stable in the gas phase. researchgate.net The sublimation of the crystalline compound allows for the trapping of both tautomers, providing a glimpse into the intrinsic stability of the isolated molecules. researchgate.netresearchgate.net

The presence of the electron-donating methyl group in this compound, compared to the unsubstituted TAA, is expected to further influence the tautomeric preference, though the fundamental principles observed for TAA remain applicable.

Computational studies on related tetrazole compounds have investigated decay mechanisms rationalized in terms of proton tunneling. researchgate.net This quantum mechanical effect allows a proton to overcome an energy barrier without having sufficient energy to pass over it classically. For tetrazolyl acetic acids, proton tunneling can be a factor in tautomerization processes and other intramolecular proton transfer events, particularly in isolated, low-temperature conditions. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PESs)

The flexibility of the acetic acid side chain introduces conformational isomerism. Computational analysis of the Potential Energy Surface (PES) is essential for identifying stable conformers and the energy barriers that separate them.

For the parent TAA molecule, two-dimensional PESs have been calculated at the MP2/6-311++G(d,p) level for both the 1H- and 2H-tautomers. researchgate.net These calculations map the energy of the molecule as a function of the rotation around key single bonds.

Identified Conformers: The analysis located four distinct minima for the 1H-tautomer and six for the 2H-tautomer. researchgate.net However, only a few of these are low enough in energy to be significantly populated at typical temperatures. researchgate.net

Conformational Rearrangement: Many of the identified conformers are separated by very low energy barriers (less than 10 kJ mol⁻¹). researchgate.net This means that during the transition from the solid state to the gas phase (sublimation) and subsequent isolation in a cryogenic matrix, these high-energy conformers can easily convert to the most stable forms. researchgate.net Consequently, only the most stable conformer for each tautomer is typically observed experimentally in matrix isolation studies. researchgate.net

High-Energy Forms: Certain high-energy conformers, which differ from the most stable forms only by the rotation of the carboxylic OH group, are separated by high energy barriers. researchgate.net These forms are not populated thermally but can be generated selectively through specific narrow-band near-infrared (NIR) irradiation. researchgate.net

| Tautomer | Number of Predicted Minima on PES | Number of Low-Energy Conformers (0-8 kJ mol⁻¹) | Conformer Observed in Matrix Isolation | Reason for Single Conformer Observation |

|---|---|---|---|---|

| 1H-TAA | 4 | 2 | 1 (1ccc) | Low barriers allow collapse to the most stable form during deposition. |

| 2H-TAA | 6 | 3 | 1 (2pcc) | Low barriers allow collapse to the most stable form during deposition. |

Quantum Chemical Calculations (e.g., DFT, MP2, QCISD)

A variety of quantum chemical methods are employed to investigate the properties of this compound and its analogues, providing a deep understanding of their stability and electronic nature.

High-level computational methods are used to accurately determine the relative energies and stabilities of different isomers.

Computational Levels: Initial geometries and vibrational frequencies are often calculated using Density Functional Theory (DFT), for instance, with the B3LYP functional. researchgate.net More accurate energy calculations are performed using methods like Møller–Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) to refine the energetics. researchgate.net

Relative Stabilities: For TAA, QCISD calculations were used to refine the energies of the conformers identified on the MP2-level PES. researchgate.net These calculations confirm that for each tautomer, there is one most stable conformer to which others readily convert if the energy barriers are low. researchgate.net The energy difference between the 1H and 2H tautomers in the gas phase is a critical parameter that determines their equilibrium population. For the parent tetrazole, the 2H-tautomer is more stable in the gas phase by approximately 7 kJ mol⁻¹. researchgate.net The methyl substituent in this compound is expected to modulate this energy difference.

| Computational Task | Method(s) Used | Key Finding |

|---|---|---|

| Vibrational Analysis | DFT (B3LYP/6-311++G(d,p)) | Characterization of conformers and tautomers in matrix isolation. |

| Potential Energy Surface (PES) Scan | MP2/6-311++G(d,p) | Identification of 4 minima for 1H-TAA and 6 minima for 2H-TAA. |

| Refinement of Energetics | QCISD | Accurate determination of the relative stabilities of conformers. |

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the electronic structure and bonding within a molecule. nih.govresearchgate.net It provides a detailed picture of charge distribution, hybridization, and the stabilizing interactions between orbitals.

For a molecule like this compound, NBO analysis can elucidate:

Orbital Interactions: NBO analysis identifies key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions, such as those between lone pairs (n) and anti-bonding orbitals (σ* or π*), are crucial for understanding molecular stability, bond characteristics, and hyperconjugation effects. researchgate.net

Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds, providing insight into the geometry and nature of the chemical bonds within the tetrazole ring and the acetic acid side chain. inorgchemres.org This analysis can explain structural peculiarities, such as bond lengths and angles, observed experimentally or in optimized geometries. researchgate.net

Molecular Reactivity Studies (e.g., Nucleophilicity, Electrophilicity, Electrostatic Potential)

Generally, such studies would employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine a range of reactivity descriptors. The nucleophilicity and electrophilicity can be quantified through indices derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy level suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy level indicates a greater ability to accept electrons (electrophilicity).

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps in identifying the regions most susceptible to electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential (usually colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas that are favorable for nucleophilic attack. For this compound, one would anticipate negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group, with positive potential near the acidic hydrogen of the carboxyl group.

Without specific research on this compound, a representative data table for these properties cannot be constructed.

Solvent Effects Modeling (e.g., IEFPCM model)

The influence of a solvent on the properties and behavior of a molecule is a critical aspect of its chemistry. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate these solvent effects. This model places the solute molecule in a cavity within a continuous medium that has the dielectric properties of the solvent.

A computational study employing the IEFPCM model for this compound would analyze how its geometry, electronic structure, and reactivity parameters change in different solvent environments compared to the gas phase. For instance, the model could predict changes in the molecule's dipole moment, the energies of its HOMO and LUMO, and the stability of different conformers in solvents of varying polarity, such as water, ethanol (B145695), or dimethyl sulfoxide.

However, specific studies modeling the solvent effects on this compound using the IEFPCM or similar models have not been identified in the performed searches. Therefore, it is not possible to present detailed findings or a data table summarizing the solvent effects on this particular molecule.

Medicinal Chemistry and Preclinical Biological Activity of 5 Methyl 1h Tetrazol 1 Yl Acetic Acid and Its Derivatives

Bioisosteric Principles and Pharmacophore Mimicry

Tetrazole as a Carboxylic Acid Bioisostere

In medicinal chemistry, the strategic replacement of a functional group with another that retains similar biological activity is a cornerstone of drug design, a principle known as bioisosterism. The 5-substituted-1H-tetrazole ring is a prominent non-classical bioisostere for the carboxylic acid functional group, a substitution that has led to the development of numerous clinically important therapeutic agents. researchgate.netdrughunter.combeilstein-journals.org This bioisosteric relationship is founded on several key physicochemical similarities.

The acidity of the tetrazole ring (pKa ≈ 4.5–4.9) closely mimics that of a carboxylic acid (pKa ≈ 4.2–4.5), allowing it to exist in an ionized state at physiological pH. drughunter.comnih.govrug.nl This shared acidity is crucial for mimicking the electrostatic interactions and hydrogen bonds that a carboxylic acid might form with its biological target. rug.nl Both moieties are planar, a geometric feature that is often critical for fitting into a receptor's binding site. researchgate.net The tetrazolate anion, like the carboxylate, can delocalize its negative charge across the ring system, contributing to its stability and interaction profile. nih.govrug.nl In fact, computational studies have shown that the average electron densities and electrostatic potentials of tetrazole and carboxylate anions can be remarkably similar. researchgate.net This allows the tetrazole to act as a pharmacophore mimic, effectively replacing the carboxylic acid group while maintaining or even enhancing the desired biological activity. researchgate.net

A prime example of this strategy is the development of angiotensin II receptor antagonists like losartan, where the replacement of a carboxylic acid with a tetrazole ring resulted in a compound with improved oral bioavailability and a tenfold increase in potency. drughunter.comnih.gov The tetrazole's ability to form two-point interactions, similar to carboxylic acids, further solidifies its role as an effective bioisostere, although the stability of these interactions may differ. nih.gov

Impact on Lipophilicity and Metabolic Stability

Beyond mimicking the acidic and geometric properties of carboxylic acids, the tetrazole ring offers significant advantages in terms of lipophilicity and metabolic stability, key determinants of a drug's pharmacokinetic profile. eurekaselect.com While the presence of a carboxylic acid can be essential for a molecule's pharmacophore, it can also lead to drawbacks such as poor membrane permeability, metabolic instability, and potential toxicity. drughunter.comnih.gov

Tetrazoles are generally considered to be more lipophilic than their corresponding carboxylic acid analogs. researchgate.netrug.nl This increased lipophilicity can enhance a drug's ability to cross biological membranes, potentially leading to improved absorption and distribution. rug.nlresearchgate.net However, it is important to note that increased lipophilicity does not always directly translate to better membrane permeability, as other factors like desolvation energy can play a significant role. drughunter.comnih.gov

One of the most significant advantages of using a tetrazole bioisostere is its enhanced metabolic stability. rug.nlbohrium.comresearchgate.net Carboxylic acids are susceptible to various metabolic transformations in the liver, which can lead to rapid clearance and a short half-life. rug.nlresearchgate.net The tetrazole ring is resistant to many of these metabolic pathways, leading to a longer duration of action and an improved pharmacokinetic profile. rug.nleurekaselect.com This metabolic robustness has been a key factor in the success of many tetrazole-containing drugs. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres

| Property | Carboxylic Acid | Tetrazole | References |

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | nih.gov, rug.nl, drughunter.com |

| Geometry | Planar | Planar | researchgate.net |

| Lipophilicity | Lower | Generally Higher | researchgate.net, rug.nl |

| Metabolic Stability | Susceptible to metabolism | Generally more stable | rug.nl, researchgate.net, eurekaselect.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of (5-methyl-1H-tetrazol-1-yl)acetic acid, SAR studies focus on understanding the impact of modifications to both the tetrazole ring and the acetic acid moiety.

Influence of Substituents on Tetrazole Ring

For instance, in the development of antibacterial agents, the introduction of different aryl or alkyl groups at the 5-position of the tetrazole ring has been shown to have a profound effect on their potency and spectrum of activity. isfcppharmaspire.com Similarly, in the context of anticancer research, modifications at this position have led to derivatives with varying cytotoxic activities against different cancer cell lines. nih.govresearchgate.net The choice of substituent is critical for optimizing the compound's potency and selectivity. researchgate.net

Effects of Acetic Acid Moiety Modifications

Modifications to the acetic acid portion of this compound can also dramatically alter its biological profile. The length of the alkyl chain, the presence of additional functional groups, or the introduction of conformational constraints can all impact how the molecule interacts with its biological target.

Table 2: General SAR Principles for Tetrazole Acetic Acid Derivatives

| Molecular Scaffold | Modification | General Effect on Activity | References |

| Tetrazole Ring | Varying 5-substituent | Modulates potency and selectivity by altering steric and electronic properties. | nih.gov |

| Acetic Acid Moiety | Esterification/Amidation | Can improve activity by masking polarity and enhancing cell permeability. | nih.gov |

| Acetic Acid Moiety | Chain length/Functionalization | Alters conformation and binding interactions with the target. | drugdesign.org |

In Vitro and Preclinical Mechanistic Investigations

The preclinical evaluation of this compound and its derivatives involves a range of in vitro and mechanistic studies to elucidate their biological effects and potential therapeutic applications. These investigations are crucial for understanding the compound's mechanism of action and for identifying promising lead candidates for further development.

Derivatives of tetrazole acetic acid have been investigated for a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. eurekaselect.comnih.gov In vitro assays are typically employed to screen for these activities. For example, antibacterial activity is often assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains. researchgate.net Similarly, anticancer activity can be evaluated by measuring the cytotoxicity of the compounds against different cancer cell lines using assays like the MTT assay. nih.govresearchgate.net

Mechanistic studies aim to identify the specific molecular targets and pathways through which these compounds exert their effects. For instance, in the context of anticancer research, studies might investigate whether a compound induces apoptosis, inhibits specific enzymes involved in cell proliferation, or interferes with cell signaling pathways. researchgate.net Molecular docking studies are often used to predict the binding interactions between the tetrazole derivatives and their putative protein targets, providing insights into the structural basis of their activity. researchgate.net These computational approaches, combined with experimental data, help to build a comprehensive understanding of the compound's mechanism of action. researchgate.net

Enzyme Interaction and Inhibition Assays (e.g., Glutaminyl Cyclase, JumonjiC Domain-Containing Histone Demethylases)

Derivatives of this compound have been investigated for their interactions with various enzymes, demonstrating potential as inhibitors of clinically relevant targets.

Glutaminyl Cyclase (QC): Human glutaminyl cyclase (hQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov It catalyzes the formation of pyroglutamate-modified amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients. nih.govnih.gov Inhibition of hQC is therefore considered a promising therapeutic strategy. nih.govnih.gov Research has shown that derivatives of this compound can act as inhibitors of this enzyme. For instance, certain compounds incorporating a 5-methylimidazole moiety have shown potent inhibitory activity against QC. dergipark.org.tr

JumonjiC Domain-Containing Histone Demethylases (JmjC-KDMs): The JumonjiC (JmjC) domain-containing histone demethylases are a family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones. nih.govresearchgate.netnih.gov Dysregulation of these enzymes has been linked to various diseases, including cancer. nih.govresearchgate.net Several studies have explored the potential of tetrazole-containing compounds as inhibitors of JmjC-KDMs. nih.govresearchgate.netnih.gov For example, 2-(1H-tetrazol-5-yl)acetohydrazide has been identified as a fragment-like lead structure for the inhibition of KDM4A, with an IC50 value of 2.4 μM in an antibody-based assay. nih.govresearchgate.net This highlights the potential of the tetrazole group to act as a warhead in the inhibition of JMJD demethylases. nih.govresearchgate.net

Enzyme Inhibition Data

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 2-(1H-tetrazol-5-yl)acetohydrazide | KDM4A | 2.4 μM | nih.govresearchgate.net |

Receptor Interaction and Binding Affinity Studies

The therapeutic effects of many drugs are mediated through their interaction with specific receptors. While detailed binding affinity studies for a broad range of this compound derivatives are not extensively available in the public domain, the structural motif of the tetrazole ring is a well-known bioisostere for the carboxylic acid group. This property is frequently exploited in the design of receptor antagonists.

Protein Binding Studies

The extent to which a drug binds to plasma proteins can significantly influence its distribution, metabolism, and excretion. While specific data on the plasma protein binding of this compound and its derivatives are limited, it is a critical parameter that is typically evaluated during preclinical development. The physicochemical properties of these compounds, such as their lipophilicity and ionization state, will be key determinants of their protein binding characteristics.

Preclinical Biological Activities (Non-Human Translational Research)

A significant body of research has focused on the antimicrobial properties of tetrazole derivatives. isfcppharmaspire.comnih.gov

Antibacterial Activity: Various derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. isfcppharmaspire.comresearchgate.net For example, novel thieno[2′,3′:4,5]thiazolo[3,2-a]quinazoline derivatives incorporating a tetrazole moiety have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org In an in vivo MRSA skin infection model, these compounds effectively reduced the bacterial count. nih.govacs.org Other studies have also reported the synthesis of tetrazole derivatives with promising activity against bacteria such as Bacillus subtilis, Streptococcus lacti, Escherichia coli, and Pseudomonas sp. researchgate.net

Antifungal Activity: The antifungal potential of tetrazole derivatives has also been extensively investigated. nih.govmdpi.com Hybrid molecules combining the tetrazole scaffold with other antifungal pharmacophores have been developed to enhance activity and overcome drug resistance. nih.gov Studies have shown that certain tetrazole derivatives exhibit activity against fungal strains such as Aspergillus Niger, Penicillium sp, and Candida albican. researchgate.net However, in some studies, specific derivatives showed no activity against Aspergillus fumigatus or Candida albicans. ekb.eg

Antimicrobial Activity Spectrum

| Derivative Class | Bacterial Strains | Fungal Strains | Reference |

| Thieno-thiazolo-quinazolines | MRSA, S. aureus, E. coli | Aspergillus fumigatus (inactive) | nih.govacs.org |

| 1-[(tetrazol-5-yl)methyl] indoles | B. subtilis, S. lacti, E. coli, Pseudomonas sp. | A. Niger, Penicillium sp, C. albican | researchgate.net |

| Azo-linked tetrazoles | Gram-positive and Gram-negative bacteria | A. fumigatus, C. albicans (inactive) | ekb.eg |

Tetrazole-containing compounds have been explored for their anti-inflammatory properties. cdnsciencepub.comnih.gov The anti-inflammatory activity of these derivatives is often evaluated using models such as carrageenan-induced paw edema in rats. nih.gov For instance, a pyrazole (B372694) derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, has been shown to reduce edema and cell migration in this model. cdnsciencepub.com The mechanism of action for some of these compounds may involve the nitric oxide/cGMP pathway and calcium channels. cdnsciencepub.com

The tetrazole moiety is a prominent pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Derivatives of this compound have been investigated for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

The anticancer potential of these compounds can be attributed to several mechanisms, including the inhibition of enzymes like JmjC-domain-containing histone demethylases, which are often overexpressed in cancer cells. nih.govresearchgate.net Additionally, some tetrazole derivatives have been found to exhibit cytotoxic activity against cancer cell lines such as lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). mdpi.com For example, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives bearing a tetrazole substituent have shown promising activity against the HT29 cell line. mdpi.com Furthermore, mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid have been synthesized and have demonstrated in vitro cytotoxic activity against HepG-2 and MCF-7 cancer cell lines. rsc.org

Anticancer Activity of Selected Tetrazole Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Oxazolo[5,4-d]pyrimidines | HT29, A549, MCF7, LoVo | Cytotoxicity | mdpi.com |

| Copper(II) complexes | HepG-2, MCF-7 | Cytotoxicity | rsc.org |

| Cinnamic acid derivatives | A-549 | Cytotoxicity | biointerfaceresearch.com |

Anticoagulant Properties

The tetrazole nucleus is a structural feature in various pharmacologically active compounds. While direct studies on the anticoagulant properties of this compound are not extensively detailed in the reviewed literature, the broader class of tetrazole derivatives includes compounds with recognized antiplatelet activity. One notable example is Cilostazol, a medication used for the symptomatic relief of intermittent claudication which functions as an antiplatelet agent and vasodilator. drugbank.com This indicates the potential of the tetrazole scaffold to be incorporated into molecules designed to modulate coagulation-related pathways, although specific research into this compound derivatives for this purpose remains an area for further exploration.

Other Emerging Biological Activities (e.g., Antidiabetic, Antihypertensive, Anticonvulsant)

Derivatives of this compound are part of a larger family of tetrazole-containing compounds that have been investigated for a wide array of therapeutic applications. nih.govresearchgate.net The tetrazole ring is often employed in medicinal chemistry as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and lipophilicity. researchgate.netbeilstein-journals.org

Antidiabetic Properties

The tetrazole moiety is a key structural component in many experimental antidiabetic agents that act on various biological targets. bohrium.comdntb.gov.uanih.gov Research has shown that tetrazole derivatives can exhibit significant glucose-lowering effects. researchgate.net For instance, a tetrazole analog of clofibric acid, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide, demonstrated a significant decrease in plasma glucose levels in a rat model of diabetes mellitus. nih.gov The antidiabetic potential of these compounds stems from their ability to interact with multiple targets involved in glucose homeostasis, as detailed in the subsequent section.

Antihypertensive Properties

The role of tetrazole derivatives in treating hypertension is well-established, with several marketed drugs incorporating this heterocyclic system. researchgate.nethilarispublisher.com These compounds often function as angiotensin II receptor blockers (ARBs). researchgate.nethilarispublisher.com The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its blockade can lead to vasodilation and a reduction in blood pressure. researchgate.netprimescholars.com

Many successful antihypertensive drugs, commonly known as 'sartans', feature a biphenyl-tetrazole structure. researchgate.net This includes medications such as Losartan, Valsartan, Irbesartan, and Candesartan, which selectively block the AT1 receptor subtype of angiotensin II. drugbank.comresearchgate.nethilarispublisher.com The tetrazole group in these molecules is crucial for their high affinity to the receptor. researchgate.net The acidic nature of the tetrazole ring allows it to mimic the binding of the carboxylate group of angiotensin II's C-terminal residue to the receptor. researchgate.net

Anticonvulsant Properties

The structural characteristics of tetrazole derivatives have led to their investigation as potential anticonvulsant agents. nih.gov The nitrogen-rich, planar structure of the tetrazole ring is thought to contribute to its interaction with biological targets relevant to the central nervous system. nih.gov While the specific mechanisms are still under investigation, the exploration of tetrazole-containing compounds represents a potential avenue for the development of new therapies for seizure disorders.

Applications in Drug Discovery and Chemical Biology

Compound as a Versatile Research Tool

The structural features of (5-methyl-1H-tetrazol-1-yl)acetic acid make it and its analogs valuable tools in biochemical and cellular investigations.

Use in Biochemical Assays

While specific enzyme inhibition assays for this compound are not extensively documented in publicly available literature, the broader class of tetrazole-containing compounds is frequently evaluated in various biochemical assays. For instance, a closely related compound, 1H-tetrazole-5-acetic acid, has been used to synthesize mixed-ligand copper(II) complexes, which were subsequently evaluated for their in vitro cytotoxic activity against cancer cell lines such as HepG-2 (human liver cancer) and MCF-7 (human breast cancer), as well as non-cancerous cell lines. rsc.org Such studies, while not enzyme-specific, represent a form of biochemical assay to determine the potential therapeutic effects of compounds containing a tetrazolyl-acetic acid moiety. rsc.org

The general principle of using tetrazole derivatives in biochemical assays often stems from their role as bioisosteres of carboxylic acids. openaccessjournals.comresearchgate.net This allows them to interact with biological targets that recognize carboxylate groups, making them candidates for screening in a variety of enzyme and receptor-based assays.

Development of Chemical Probes for Pathway Investigation

The development of chemical probes is crucial for elucidating complex biological pathways. Although there is no specific mention in the available literature of this compound being used as a direct precursor for chemical probes, its structural characteristics are amenable to such applications. Chemical probes typically require a reactive or reporter group to be attached to a core scaffold that directs it to a specific biological target. The acetic acid side chain of this compound provides a convenient handle for the attachment of fluorophores, biotin (B1667282) tags, or photoaffinity labels, which are essential components of many chemical probes.

The tetrazole moiety itself can contribute to the target affinity and selectivity of a potential probe, leveraging its ability to mimic a carboxylic acid and participate in hydrogen bonding and other non-covalent interactions within a protein's binding site. nih.gov

Role as a Building Block in Complex Organic Synthesis

The tetrazole ring is a well-established and valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. nih.govresearchgate.net this compound, with its bifunctional nature (the tetrazole ring and the carboxylic acid group), serves as a versatile synthon.

The presence of multiple nitrogen atoms in the tetrazole ring allows for various synthetic transformations. Furthermore, the acetic acid moiety can be readily converted into other functional groups, such as esters, amides, or can be used for coupling reactions. Tetrazole derivatives are known to participate in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate complex products. nih.govacs.orgacs.org This approach is favored in the construction of compound libraries for high-throughput screening in drug discovery.

Intermediate in the Synthesis of Bioactive Heterocyclic Compounds

One of the most significant applications of tetrazole derivatives, including those related to this compound, is their role as key intermediates in the synthesis of bioactive compounds, particularly antibiotics. A notable example is in the synthesis of cephalosporins, a major class of β-lactam antibiotics. nih.govuzh.chbiorxiv.org

For instance, the structurally similar compound, 1-methyl-1H-tetrazol-5-ylthiol, is a crucial side-chain precursor for several clinically important cephalosporins. nih.gov Cephalosporins that contain a methyl-tetrazole-thiol side chain have been shown to exhibit a broad spectrum of antibacterial activity. nih.gov The synthesis of these antibiotics involves the coupling of the tetrazole-containing side chain to the 3-position of the cephem nucleus. nih.gov This highlights the critical role of such tetrazole derivatives as intermediates in the production of life-saving medicines.

Derivatization for Enhanced Pharmacological Profile

The modification of a lead compound through derivatization is a fundamental strategy in medicinal chemistry to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold offers multiple points for such modifications.

A clear example of this is the development of orally active prodrugs of cephalosporin (B10832234) antibiotics. To overcome the poor oral absorption of certain cephalosporins containing a tetrazole moiety, researchers have synthesized aminoacyloxymethyl esters. nih.gov In one study, various amino acid acyloxymethyl esters of a cefamandole (B1668816) analog, which contains a 1-methyl-1H-tetrazol-5-ylthio side chain, were prepared and evaluated. nih.gov The rationale behind this derivatization was to create ester prodrugs that could be more readily absorbed from the gastrointestinal tract and then hydrolyzed in the body to release the active antibiotic. nih.gov This approach demonstrates how derivatization of the broader class of tetrazole-containing bioactive molecules can be employed to enhance their therapeutic potential. nih.gov

The structure-activity relationship (SAR) of tetrazole derivatives is an active area of research, with modifications to the tetrazole ring and its substituents leading to compounds with a wide range of biological activities. researchgate.netresearchgate.netshd-pub.org.rs

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Synthetic Routes

While established methods for synthesizing 1,5-disubstituted tetrazoles exist, future research should prioritize the development of more efficient, cost-effective, and environmentally sustainable synthetic strategies for (5-methyl-1H-tetrazol-1-yl)acetic acid and its derivatives.

A primary area for exploration is the refinement of multicomponent reactions (MCRs), such as the Ugi-azide reaction, which allows for the one-pot synthesis of 1,5-disubstituted tetrazoles from simple starting materials. core.ac.ukacs.org Innovations in this area could focus on several key aspects:

Green Chemistry Approaches: Investigating the use of aqueous micelles or other green solvents to replace traditional organic solvents, thereby reducing the environmental impact of the synthesis. mdpi.com

Alternative Energy Sources: Employing methods like ultrasound irradiation or microwave assistance to potentially increase reaction rates, improve yields, and promote milder reaction conditions. mdpi.comnih.gov

Catalyst Development: Exploring novel catalysts, including metal-based or organocatalysts, to enhance the efficiency and selectivity of tetrazole formation. An improved route for a related compound, 5-methyl-1H-tetrazol-1-yl substituted benzenamines, utilized titanium tetrachloride as a catalyst. researchgate.net

The table below compares various synthetic approaches for 1,5-disubstituted tetrazoles, highlighting avenues for future optimization.

| Synthetic Strategy | Key Features | Potential for Improvement | Reference(s) |

| Ugi-Azide Reaction | One-pot, high bond-forming efficiency, diverse substrate scope. | Development of catalyst-free systems, use of green solvents. | core.ac.ukbeilstein-journals.org |

| Ultrasound-Assisted Synthesis | Mild reaction conditions, potential for improved yields. | Broader substrate scope evaluation, energy efficiency analysis. | mdpi.com |

| Aqueous Micelle Synthesis | Utilizes water as a solvent, aligns with green chemistry principles. | Optimization of surfactant and reaction conditions to improve yields (currently 43-56%). | mdpi.com |

| Catalyst-Free MW-Heating | Avoids catalyst contamination, rapid reaction times. | Application to a wider range of functionalized starting materials. | nih.gov |

Future work should aim to adapt these innovative strategies specifically for the large-scale and high-purity synthesis of this compound, a critical step for enabling further preclinical investigation.

Advanced Mechanistic Studies on Bio-Macromolecular Interactions

A fundamental understanding of how this compound interacts with biological macromolecules at a molecular level is crucial for its development. The tetrazole ring is a key feature, often acting as a stable surrogate for a carboxylic acid group, which allows it to engage in specific interactions within protein binding sites. ontosight.airesearchgate.net

Future mechanistic studies should move beyond theoretical postulation to empirical investigation. Advanced biophysical and structural biology techniques are paramount for elucidating these interactions.

Recommended Approaches:

X-ray Crystallography: Co-crystallizing this compound with its target proteins can provide high-resolution, atom-level details of the binding mode. This can reveal specific hydrogen bonds, ionic interactions, and hydrophobic contacts, as demonstrated in studies of other tetrazole compounds with targets like the PPARγ ligand-binding domain. biorxiv.org

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes that are difficult to crystallize, Cryo-EM can offer structural insights into the binding pocket and conformational changes induced by the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site on the protein and determine the solution-state conformation of both the ligand and the protein upon binding.

Surface Plasmon Resonance (SPR): This technique can provide real-time kinetic data on the binding and dissociation rates of the compound with its target, offering a quantitative measure of binding affinity.

A recent study successfully used a structure-based approach to identify tetrazole compounds that bind to the Peroxisome Proliferated-Activated Receptor γ (PPARγ). biorxiv.org Subsequent Monte Carlo simulations and X-ray crystallography confirmed that the tetrazole ring forms favorable interactions within the polar region of the receptor's binding pocket. biorxiv.org Similar dedicated studies on this compound are necessary to uncover its precise mechanism of action and guide further design efforts.

Rational Design of Next-Generation Tetrazole-Acetic Acid Derivatives

Building on a solid mechanistic understanding, the rational design of new derivatives can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the core structure of this compound and evaluating the impact on biological activity. researchgate.net

Key areas for structural modification include:

The Methyl Group (C5 Position): Replacing the methyl group with other alkyl or aryl substituents can probe the steric and electronic requirements of the binding pocket.

The Acetic Acid Moiety: Altering the length or rigidity of the acetic acid linker can optimize the positioning of the tetrazole ring within the target site. Bioisosteric replacement of the carboxylic acid itself could also be explored, although the tetrazole often serves this function.

Scaffold Hybridization: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. mdpi.com This approach can create bifunctional molecules or enhance target engagement through synergistic interactions.

The following table outlines potential design strategies for next-generation derivatives.

| Modification Strategy | Rationale | Example Modification | Desired Outcome |

| C5-Position Substitution | Explore steric/electronic tolerance of the target's binding pocket. | Replace methyl with ethyl, propyl, or phenyl groups. | Increased binding affinity or selectivity. |

| Linker Modification | Optimize orientation and distance to key residues in the binding site. | Extend the linker to a propanoic or butanoic acid. | Improved potency. |

| Pharmacophore Hybridization | Combine with another bioactive scaffold to achieve synergistic effects or multi-target activity. | Covalently link to a pyrazole (B372694) or thiazolidinone moiety. | Novel biological activity or enhanced efficacy. mdpi.comresearchgate.net |

These rationally designed derivatives would then be synthesized and subjected to biological evaluation, creating an iterative cycle of design and testing to identify superior compounds.

Integration of Computational and Experimental Approaches for Lead Optimization

To accelerate the drug discovery process, a synergistic integration of computational modeling and experimental validation is essential. jddhs.com Computational tools can significantly reduce the time and resources required for lead optimization by prioritizing the most promising candidates for synthesis and testing. frontiersin.orgnih.gov

A proposed integrated workflow would involve:

In Silico Screening: Starting with the structure of this compound, virtual libraries of novel derivatives can be created and screened using molecular docking simulations against a validated structural model of the biological target. ijdrt.com

Molecular Dynamics (MD) Simulations: The most promising candidates from docking studies can be subjected to MD simulations to assess the stability of the ligand-protein complex over time and to calculate binding free energies, providing a more accurate prediction of binding affinity. nih.govrsc.org

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to eliminate compounds with unfavorable profiles early in the process. frontiersin.org

Prioritization and Synthesis: Based on the combined computational predictions (binding affinity, stability, ADMET), a smaller, more focused set of high-potential compounds is selected for chemical synthesis.

Experimental Validation: The synthesized compounds are then tested in relevant in vitro biological assays. The experimental results, including potency and SAR data, are used to refine and validate the computational models, improving their predictive power for the next cycle of design. ucl.ac.uk

This iterative loop, where computational predictions guide experimental work and experimental results enhance computational models, represents a powerful paradigm for the efficient optimization of lead compounds like this compound. nih.gov

常见问题

Q. Basic Techniques

- X-ray crystallography : Resolves tautomerism in the tetrazole ring (1H vs. 2H forms) by providing unambiguous bond-length data. For example, the N–N bond in the tetrazole ring typically measures 1.31–1.33 Å .

- ¹H/¹³C NMR : The methyl group at the 5-position appears as a singlet at δ ~2.5 ppm, while the acetic acid proton resonates at δ ~12.0 ppm (broad) .

Advanced Analysis

Discrepancies in NMR signals may arise from tautomeric equilibria or pH-dependent protonation. Use deuterated DMSO-d₆ with trace TFA to stabilize the 1H-tetrazole form. For IR, the carboxylic acid C=O stretch (~1700 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) are key .

What strategies improve regioselectivity in functionalizing the tetrazole ring?

Basic Functionalization

Electrophilic substitution at the 5-position is favored due to the electron-deficient nature of the tetrazole ring. For example, alkylation with methyl iodide under basic conditions targets the N1 position .

Q. Advanced Strategies

- Protecting Groups : Use trityl groups to block N1, enabling selective modification at N2 or N3 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 5-position requires Pd(PPh₃)₄ and microwave irradiation (120°C, 1 h) for >75% yield .

How can computational models predict the pharmacological potential of tetrazole derivatives?

Q. Basic Screening

- Docking Studies : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2). Tetrazole’s bioisosteric replacement of carboxylic acids enhances metabolic stability .

- ADMET Prediction : SwissADME evaluates logP (<2.5) and bioavailability scores to prioritize candidates .

Q. Advanced Mechanistic Insights

- DFT Calculations : Analyze charge distribution to predict reactivity. The tetrazole ring’s high electron-withdrawing capacity lowers the LUMO energy, favoring nucleophilic attacks .

- MD Simulations : Study membrane permeability by simulating interactions with lipid bilayers (e.g., GROMACS) .

What methodologies address low yields in scaled-up syntheses?

Q. Basic Scale-Up Challenges

- Byproduct Formation : Hydrolysis of intermediates (e.g., ethyl esters) can reduce purity. Use inline IR spectroscopy to monitor reaction progress .

Q. Advanced Solutions

- Flow Chemistry : Continuous-flow reactors (e.g., Vapourtec) minimize side reactions by precise control of residence time and temperature. Achieves >90% purity at 10 g/hour .

- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, stoichiometry) for robust scaling .

How do researchers validate the biological activity of tetrazole derivatives against contradictory assay results?

Q. Basic Validation

- Dose-Response Curves : Repeat assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .

- Negative Controls : Include parent compounds (e.g., acetic acid) to rule out nonspecific effects .

Q. Advanced Resolution

- Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) .

- Crystallographic Binding : Co-crystallize derivatives with target proteins (e.g., HIV protease) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。